molecular formula C18H19NO B2375682 (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one CAS No. 103541-08-8

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one

Cat. No.: B2375682
CAS No.: 103541-08-8
M. Wt: 265.356
InChI Key: JKRJXPWLKZXGLL-BUHFOSPRSA-N
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Description

(3E)-4-(Dimethylamino)-1,1-diphenylbut-3-en-2-one (CAS RN: 103541-08-8) is an organic compound with the molecular formula C18H19NO and a molecular weight of 265.36 g/mol . This compound is characterized by its specific (3E) stereochemistry, indicating the geometry of the double bond in its structure . It is supplied with a high purity of 95% or greater, making it a reliable reagent for advanced chemical synthesis . This chemical serves as a versatile building block and key intermediate in pharmaceutical research and development . Its molecular structure, featuring both dimethylamino and diphenyl substituents on an enone backbone, makes it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound in the development of various active pharmaceutical ingredients (APIs), leveraging its structure to construct target compounds in areas such as new drug discovery and process chemistry . The compound is intended for research applications only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

(E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRJXPWLKZXGLL-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemical Synthesis Applications

DMAB serves as a versatile intermediate in various organic synthesis processes. It is primarily utilized in:

  • Synthesis of Heterocyclic Compounds : DMAB acts as a precursor for synthesizing various heterocycles, which are crucial in developing pharmaceuticals and agrochemicals.
  • Claisen-Schmidt Condensation Reactions : This compound is often synthesized via the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. This method is essential for producing structurally diverse chalcone derivatives.

The biological activities of DMAB have been extensively studied, revealing its potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that DMAB exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT29). The mechanism of action primarily involves:
    • Induction of Apoptosis : DMAB activates caspases leading to programmed cell death in cancer cells .
    • Cell Cycle Regulation : It influences key regulators such as p53 and p21, causing cell cycle arrest .
    • Kinase Inhibition : The compound acts as a multikinase inhibitor, affecting pathways critical for tumor growth and survival .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)6.246Induces apoptosis via caspase activation
MDA-MB-231 (Breast)0.9Src kinase inhibition
HT29 (Colon)2.12Induces apoptosis and affects ERK/NF-kB pathways

Antimicrobial Properties

In addition to its anticancer properties, DMAB has demonstrated antimicrobial activity. Studies suggest that it disrupts the integrity of microbial cell membranes, making it a candidate for further exploration in treating infections .

Research Insights and Case Studies

Several studies have highlighted the applications of DMAB:

  • A review summarized various synthetic compounds with anticancer properties, noting that DMAB analogs showed promising cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
  • Another study focused on the synthesis of new derivatives based on DMAB, revealing enhanced biological activity against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis through the activation of caspase enzymes, leading to programmed cell death. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Properties/Applications
(3E)-4-(Dimethylamino)-1,1-diphenylbut-3-en-2-one C₁₈H₁₇NO 263.3 1,1-Diphenyl, 4-dimethylamino Pharmaceutical intermediate; steric hindrance enhances stability
4-(4-(Dimethylamino)phenyl)but-3-en-2-one C₁₂H₁₃NO 191.2 4-(Dimethylamino)phenyl Pfitzinger reaction substrate for quinoline synthesis
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one C₁₁H₁₂FNO 193.2 4-Fluorophenyl, shorter chain Precursor for heterocycles; fluorine enhances electronegativity
(1E,3E)-4-[4-(Dimethylamino)phenyl]-1-(1,3,3-trimethylindolin-2-ylidene)but-3-en-2-one C₂₃H₂₆N₂O 346.5 Indole moiety, extended conjugation Near-infrared fluorescence probe for tau protein imaging
4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one C₈H₁₅NO₃ 173.2 1,1-Dimethoxy Higher solubility due to methoxy groups
(3E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one C₆H₇F₃NO₂ 182.1 Trifluoromethyl, ethoxy Enhanced electrophilicity for nucleophilic additions

Pharmacological and Material Science Relevance

  • Pharmaceutical Intermediates: The target compound’s diphenyl structure mimics selective estrogen receptor modulators (SERMs) like droloxifene, which share dimethylamino and aromatic motifs .
  • Optical and Material Properties: The indole-containing derivative’s fluorescence highlights the impact of conjugation length on optical properties, contrasting with non-fluorescent analogs like the target compound .

Key Research Findings

Synthetic Utility: The Pfitzinger reaction using 4-(4-(dimethylamino)phenyl)but-3-en-2-one () produces quinoline derivatives efficiently, whereas the target compound’s bulkier structure may require modified conditions . Trifluoromethyl groups in (3E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one increase electrophilicity, enabling regioselective nucleophilic attacks .

Biological Activity: Dimethylamino-aromatic hybrids, including the target compound, show promise as kinase inhibitors or antimicrobial agents due to their planar, conjugated systems .

Contradictions in Reactivity: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin polymerization (), underscoring how substituent positioning affects reactivity—a consideration for tuning the target compound’s applications .

Biological Activity

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one, also known as DMAB, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the compound's biological activity.

  • Molecular Formula : C18H19NO
  • Molecular Weight : 265.3 g/mol
  • Structure : The compound features a dimethylamino group and a diphenylbutene moiety, contributing to its unique reactivity and biological properties .

Research indicates that DMAB exhibits significant anti-cancer properties through multiple mechanisms:

  • Apoptosis Induction : DMAB has been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting survival pathways such as NF-kB .
  • Cell Cycle Regulation : It influences cell cycle regulators like p53 and p21, leading to cell cycle arrest in cancerous cells .
  • Kinase Inhibition : The compound acts as a multikinase inhibitor, affecting pathways critical for tumor growth and survival .

Table 1: Summary of Biological Activity in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)6.246Induces apoptosis via caspase activation
MDA-MB-231 (Breast)0.9Src kinase inhibition
HT29 (Colon)2.12Induces apoptosis and affects ERK/NF-kB

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, DMAB demonstrates potent activity against triple-negative breast cancer (TNBC) cell lines, which are typically resistant to conventional therapies .

Study 1: Anti-Breast Cancer Activity

In a study evaluating various synthetic compounds for anti-breast cancer activity, DMAB was highlighted for its significant inhibitory effects on the MCF-7 cell line. The compound's ability to induce apoptosis through the activation of caspases was particularly noted. The study found that DMAB's IC50 value was comparable to established chemotherapeutics, suggesting its potential as a viable alternative or adjunct therapy .

Study 2: Multikinase Inhibition

A separate investigation assessed the multikinase inhibition profile of DMAB. The findings revealed that DMAB effectively inhibited Src kinase activity with an IC50 of 0.9 µM, indicating its strong potential as a therapeutic agent in cancers driven by aberrant kinase signaling pathways .

Safety and Toxicity Profile

While the therapeutic potential of DMAB is promising, understanding its safety profile is crucial. Current literature suggests that DMAB exhibits low toxicity in non-cancerous cell lines, indicating a favorable therapeutic window. However, further studies are necessary to fully elucidate its safety profile in vivo .

Q & A

What are the established synthetic pathways for (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one, and how do reaction conditions impact E/Z isomer formation?

The compound is typically synthesized via condensation reactions between diphenylketone precursors and dimethylamine derivatives. Key parameters influencing yield and stereoselectivity include:

  • Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) or base-mediated conditions can direct enone formation.
  • Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing undesired isomerization.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving E-configuration selectivity .
  • Purification : Chromatography under inert atmospheres minimizes oxidative degradation .

What spectroscopic and crystallographic methods are recommended for unambiguous confirmation of the (3E) configuration?

  • NMR Spectroscopy :
    • ¹H NMR : Coupling constants (J = 12–16 Hz for trans olefinic protons) distinguish E/Z isomers.
    • ¹³C NMR : Deshielded carbonyl carbon (~190–200 ppm) confirms conjugation.
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, with mean C–C bond lengths of 1.34–1.38 Å for the enone system .
  • IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C=C (~1600 cm⁻¹) validate conjugation .

How can researchers optimize purification protocols to achieve >95% purity for this thermally sensitive compound?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (1:4 to 1:2) under nitrogen. Avoid prolonged exposure to light and oxygen.
  • Low-Temperature Crystallization : Recrystallize from chilled ethanol (-20°C) to minimize thermal degradation .
  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry to detect trace impurities .

What strategies are effective in reconciling contradictory biological activity reports for derivatives of this enone scaffold?

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological relevance), and incubation time.
  • Stereochemical Validation : Confirm configuration via X-ray or NOESY NMR before biological testing .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies, addressing outliers from degraded samples or impure compounds .

Which computational modeling approaches best predict the compound’s reactivity in Michael addition reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic (HOMO) and electrophilic (LUMO) sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity.
  • Transition State Analysis : Simulate reaction pathways using software like Gaussian09, benchmarking against crystallographic data .

How should researchers design stability studies to evaluate degradation pathways under various storage conditions?

  • Accelerated Stability Testing :
    • Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months.
    • Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidation at the enone moiety).
  • Light Sensitivity : Use amber vials and UV-Vis spectroscopy to assess photolytic decomposition.
  • Long-Term Storage : Store at -80°C under argon, with periodic purity checks .

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